N-(1,3-benzodioxol-5-ylmethyl)-2-bromo-4,5-dimethylbenzenesulfonamide
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Overview
Description
“N-(1,3-Benzodioxol-5-ylmethyl)-N’-phenylurea” is a compound provided to early discovery researchers as part of a collection of rare and unique chemicals . Another related compound is “N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine” which is used in laboratory chemicals .
Molecular Structure Analysis
The molecular structure of “N-(1,3-Benzodioxol-5-ylmethyl)-N’-phenylurea” is represented by the linear formula C15H14N2O3 . Another related compound, “N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine”, has a molecular formula of C9H12NO2 .
Physical and Chemical Properties Analysis
The physical and chemical properties of “N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine” include a molecular weight of 166.20 and a molecular formula of C9H12NO2 .
Scientific Research Applications
Photodynamic Therapy for Cancer
Photosensitizing Properties
Certain derivatives of benzenesulfonamide have been identified as potent photosensitizers for photodynamic therapy in cancer treatment. For example, zinc phthalocyanine substituted with benzenesulfonamide units demonstrates remarkable potential as Type II photosensitizers, with good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making it suitable for Type II mechanisms in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Photophysicochemical Properties
The synthesis and characterization of zinc(II) phthalocyanine with new benzenesulfonamide derivative substituents reveal their potential as photosensitizers in photodynamic therapy, given their solubility in common solvents, adequate fluorescence, singlet oxygen production, and photostability (Öncül, Öztürk, & Pişkin, 2021).
Antibacterial Applications
Antibacterial Potential
New sulfonamides bearing the 1,4-benzodioxin ring were synthesized, showing promising antibacterial potential against various Gram-positive and Gram-negative bacterial strains. These compounds were found to exhibit good inhibitory activity, positioning them as possible therapeutic agents for inflammatory ailments (Abbasi et al., 2017).
Biofilm Inhibition and Cytotoxicity
A study synthesized new N-Alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides, showing significant inhibitory action against bacterial biofilms of Escherichia coli and Bacillus subtilis. These compounds displayed mild cytotoxicity, suggesting their suitability for further exploration as antibacterial agents (Abbasi et al., 2020).
Other Applications
- Chemical Synthesis and Docking Studies: The synthesis and docking study of novel benzenesulfonamide derivatives as potential antiproliferative agents indicate their utility in drug development. These compounds exhibit promising antiproliferative activity against certain cancer cell lines, further underlining their potential in medicinal chemistry (Bashandy et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
A series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have shown anticancer activity against various cancer cell lines. These compounds may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-bromo-4,5-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO4S/c1-10-5-13(17)16(6-11(10)2)23(19,20)18-8-12-3-4-14-15(7-12)22-9-21-14/h3-7,18H,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USPLZAVBAXCZFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)Br)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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